molecular formula C8H10N2O2S B2883473 N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920367-12-0

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2883473
CAS No.: 920367-12-0
M. Wt: 198.24
InChI Key: LIHUEHMQOZYQSQ-UHFFFAOYSA-N
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Description

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide can be achieved through organic synthesis techniques. One common method involves the reaction of thiophen-2-ylmethylamine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial processes may involve the use of automated systems for precise control of reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific substitution pattern on the oxalamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxalamide functional group, which is known for its diverse biological activities. The thiophene ring in the structure contributes to its interaction with various biological molecules, enhancing its potential pharmacological effects.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Interaction: The thiophene moiety can interact with enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
  • Hydrogen Bonding: The oxalamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.
  • Cellular Pathways: These interactions may lead to alterations in cellular signaling pathways, contributing to the compound's biological effects, such as antimicrobial or anticancer activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and interference with critical cell cycle regulators .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, results indicated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing a dose-dependent response in cell viability assays.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-46825Induction of apoptosis
A54930Inhibition of topoisomerase IIα
HeLa20Disruption of DNA replication

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound. The compound was found to effectively inhibit target enzymes involved in metabolic pathways relevant to both microbial and cancerous cells.

EnzymeIC50 (µM)Type of Inhibition
Cholinesterase15Competitive
Topoisomerase IIα10Non-competitive

Properties

IUPAC Name

N-methyl-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-9-7(11)8(12)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHUEHMQOZYQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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